2-Amino-4-fluorododec-4-enoic acid
Description
2-Amino-4-fluorododec-4-enoic acid is a fluorinated, unsaturated amino acid featuring a 12-carbon aliphatic chain with a double bond at the Δ4 position and a fluorine atom at carbon 4. The amino group at carbon 2 and carboxylic acid moiety classify it as a non-proteinogenic amino acid. Fluorination enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry for enzyme inhibition studies or as a probe for lipid metabolism .
Properties
CAS No. |
879287-78-2 |
|---|---|
Molecular Formula |
C12H22FNO2 |
Molecular Weight |
231.31 g/mol |
IUPAC Name |
2-amino-4-fluorododec-4-enoic acid |
InChI |
InChI=1S/C12H22FNO2/c1-2-3-4-5-6-7-8-10(13)9-11(14)12(15)16/h8,11H,2-7,9,14H2,1H3,(H,15,16) |
InChI Key |
WGZRVLQVHCHXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=C(CC(C(=O)O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluorododec-4-enoic acid typically involves the alkylation of a glycine Schiff base with a fluorinated alkyl halide under basic conditions. The reaction is facilitated by the formation of a nickel (II) complex, which helps in the selective alkylation process . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the glycine Schiff base, followed by the addition of the fluorinated alkyl halide.
Industrial Production Methods
Industrial production of 2-Amino-4-fluorododec-4-enoic acid may involve large-scale synthesis using similar methods as described above. The process can be optimized for higher yields and purity by employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of recyclable chiral auxiliaries and catalysts can also enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-fluorododec-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of saturated amino acids.
Substitution: Formation of amino, thio, or alkoxy derivatives.
Scientific Research Applications
2-Amino-4-fluorododec-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used to study the effects of fluorinated amino acids on protein structure and function.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluorododec-4-enoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, leading to altered biological activity. The double bond and amino group also play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
2-Amino-4-fluorobenzoic Acid
Structure: Aromatic ring with amino and fluorine substituents at positions 2 and 4, respectively, and a carboxylic acid group. Key Differences:
- Solubility: The aromatic structure of 2-amino-4-fluorobenzoic acid reduces solubility in nonpolar solvents compared to the aliphatic chain of 2-amino-4-fluorododec-4-enoic acid.
- Applications: Widely used in small-molecule drug synthesis (e.g., enzyme inhibitors) due to its ability to interact with aromatic binding pockets in proteins . In contrast, the dodec-enoic acid’s long chain may facilitate membrane penetration or lipid bilayer integration.
- Synthetic Challenges : The benzoic acid derivative is easier to functionalize via electrophilic substitution, whereas the unsaturated aliphatic chain requires controlled hydrogenation or oxidation reactions.
4-Amino-4'-fluorobenzophenone
Structure: Benzophenone backbone with amino and fluorine groups on opposing phenyl rings. Key Differences:
- Reactivity: The ketone group in 4-amino-4'-fluorobenzophenone enables photochemical reactions (e.g., UV-induced crosslinking), unlike the carboxylic acid group in the target compound.
- Applications: Primarily used in polymer chemistry and photostability studies. The dodec-enoic acid’s carboxylic acid group and long chain may lend itself to surfactant or micelle formation .
- Isomerism: Evidence suggests fluorinated benzophenones exhibit positional isomerism, which affects their crystallinity and melting points. The dodec-enoic acid’s double bond position could similarly influence conformational stability .
Complex Fluorinated β-Lactam Derivatives
Structure: Bicyclic β-lactam cores with fluorinated amino acid sidechains (e.g., (2S,5R,6R)-6-{…}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid). Key Differences:
- Biological Activity: β-Lactams target bacterial cell wall synthesis, whereas the dodec-enoic acid’s aliphatic structure lacks intrinsic antibacterial activity but may serve as a precursor for lipidated antibiotics.
- Stereochemical Complexity: The bicyclic β-lactams require precise stereochemical control during synthesis, while the dodec-enoic acid’s flexibility reduces stereochemical constraints .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Key Functional Groups | Applications | Key Properties |
|---|---|---|---|---|
| 2-Amino-4-fluorododec-4-enoic acid | C₁₂H₂₂FNO₂ | Amino, fluorine, carboxylic acid, alkene | Drug design, lipid metabolism studies | High lipophilicity, metabolic stability |
| 2-Amino-4-fluorobenzoic acid | C₇H₆FNO₂ | Amino, fluorine, carboxylic acid, aromatic ring | Enzyme inhibitors, organic synthesis | Aromatic reactivity, moderate solubility |
| 4-Amino-4'-fluorobenzophenone | C₁₃H₁₀FNO | Amino, fluorine, ketone, aromatic rings | Polymer chemistry, UV crosslinking | Photostability, isomer-dependent crystallinity |
| β-Lactam derivatives | Variable | β-Lactam core, fluorinated sidechains | Antibacterial agents | High stereochemical complexity |
Research Findings and Implications
- Metabolic Stability: Fluorination in both 2-amino-4-fluorobenzoic acid and the dodec-enoic acid reduces enzymatic degradation, but the latter’s aliphatic chain may prolong half-life in lipid-rich environments .
- Synthetic Feasibility: The dodec-enoic acid’s synthesis likely requires palladium-catalyzed fluorination or enzymatic resolution, similar to methods for β-lactams .
- Structural Isomerism: Positional isomerism in fluorinated compounds (e.g., benzophenones) highlights the need for precise characterization of the dodec-enoic acid’s double bond and fluorine positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
